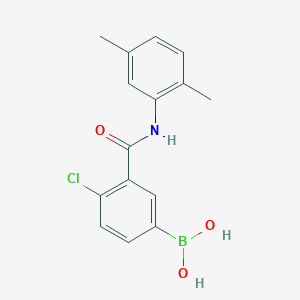
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Palladium catalyst: Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura coupling: Formation of carbon-carbon bonds with aryl halides.
Protodeboronation: Removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalyst, base (K₂CO₃ or Na₂CO₃), solvent (THF or DMF), temperature (80-100°C)
Protodeboronation: Radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like methanol or ethanol
Major Products
Suzuki-Miyaura coupling: Biaryl compounds
Protodeboronation: Corresponding aryl compounds without the boronic acid group
Applications De Recherche Scientifique
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable covalent bonds with biological molecules.
Material Science: Utilized in the creation of advanced materials with specific properties, such as sensors and catalysts.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a chloro and a dimethylphenylcarbamoyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other boronic acids .
Propriétés
Formule moléculaire |
C15H15BClNO3 |
|---|---|
Poids moléculaire |
303.5 g/mol |
Nom IUPAC |
[4-chloro-3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
Clé InChI |
YAJSYTKRXPIHLO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)

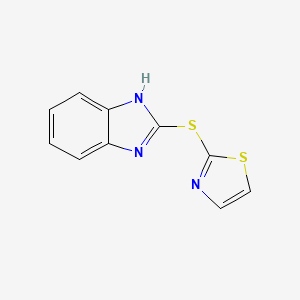
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
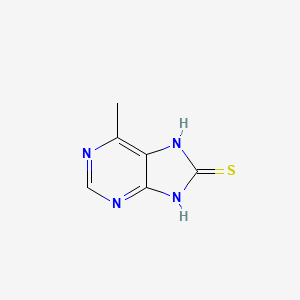

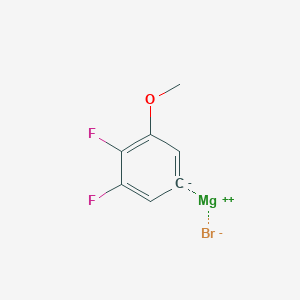
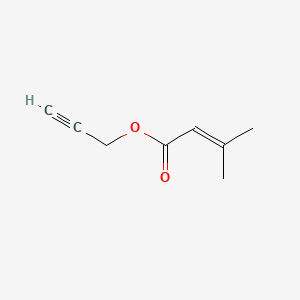

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
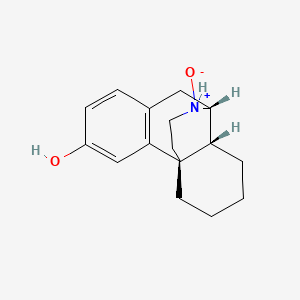
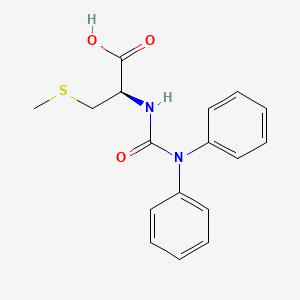
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
